![molecular formula C24H24N4O3 B2646635 N-(4-丁基苯基)-5-甲基-2,4-二氧代-3-苯基-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-7-甲酰胺 CAS No. 923257-87-8](/img/no-structure.png)

N-(4-丁基苯基)-5-甲基-2,4-二氧代-3-苯基-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

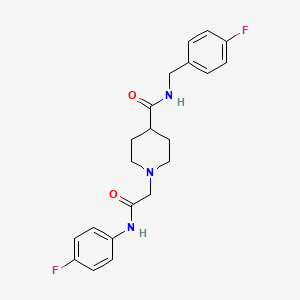

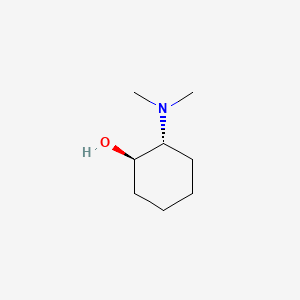

The compound “N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” belongs to the class of pyrrolo[3,2-d]pyrimidines . Pyrrolo[3,2-d]pyrimidines have been studied for many years as potential lead compounds for the development of antiproliferative agents . They have been extensively utilized in the design of small molecule inhibitors of various enzymes and receptors .

Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidines often involves modifications to the pyrimidine ring, with enzymatic recognition often modulated by C2 and C4 substituents . In one approach, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The compounds were heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis

The molecular structure of pyrrolo[3,2-d]pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The structure of the compound would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis

The chemical reactions involving pyrrolo[3,2-d]pyrimidines can be quite diverse, depending on the specific substituents present on the ring. For instance, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .科学研究应用

- Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their antiproliferative activity against cancer cell lines. For instance, compounds 12a–d demonstrated significant anticancer effects against breast cancer cell lines MDA-MB-468 and T-47D. Compound 12b exhibited the highest activity, with IC50 values of 3.343 μM and 4.792 μM, respectively, compared to staurosporine .

- Mechanistically, these derivatives inhibit VEGFR-2 (vascular endothelial growth factor receptor 2) and disrupt wound healing patterns in endothelial cells. Additionally, they induce cell cycle arrest at the S phase and enhance apoptosis in cancer cells .

- Protein tyrosine kinases (PTKs) play essential roles in cellular processes. Pyrazolo[3,4-d]pyrimidines have been explored as kinase inhibitors. Compound 12b, for instance, showed potent activity against VEGFR-2, a crucial kinase involved in angiogenesis and tumor growth .

- Cyclin-dependent kinases (CDKs) regulate cell cycle progression. Pyrazolo[3,4-d]pyrimidines have been studied as potential CDK inhibitors. Compounds in this class demonstrated cytotoxic effects against cancer cell lines, including MCF-7 and HCT-116 .

- Related compounds, such as thiazolopyrimidines, have also been investigated. These derivatives displayed excellent anticancer activity against human cancer cell lines and induced apoptosis by inhibiting CDK enzymes .

- The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps, including the detection of benzylidene protons. Structural confirmation is crucial for understanding their biological activity .

- Halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ represent a new class of kinase inhibitors. Their design aims to enhance potency and specificity .

Anticancer Activity

Kinase Inhibition

CDK Inhibition

Thiazolopyrimidine Derivatives

Structural Confirmation

Potential Kinase Inhibitors

未来方向

The future directions in the research of pyrrolo[3,2-d]pyrimidines could involve further exploration of the N5 of the pyrrole ring by means of a series of novel N5-substituted pyrrolo[3,2-d]pyrimidines . This position is of interest in the development of antiproliferative lead compounds based on the pyrrolo[3,2-d]pyrimidine scaffold .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves the condensation of 4-butylaniline with ethyl acetoacetate to form 4-butylphenyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 4-butylphenylhydrazine. The resulting compound is then reacted with 2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid to form the final product.", "Starting Materials": [ "4-butylaniline", "ethyl acetoacetate", "hydrazine hydrate", "2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid" ], "Reaction": [ "4-butylaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-butylphenyl-3-oxobutanoate.", "4-butylphenyl-3-oxobutanoate is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4-butylphenylhydrazine.", "4-butylphenylhydrazine is then reacted with 2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride to form the final product N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide." ] } | |

CAS 编号 |

923257-87-8 |

分子式 |

C24H24N4O3 |

分子量 |

416.481 |

IUPAC 名称 |

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

InChI |

InChI=1S/C24H24N4O3/c1-3-4-8-16-11-13-17(14-12-16)25-22(29)19-15-27(2)21-20(19)26-24(31)28(23(21)30)18-9-6-5-7-10-18/h5-7,9-15H,3-4,8H2,1-2H3,(H,25,29)(H,26,31) |

InChI 键 |

DXPYNPLSGJPVKV-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2646556.png)

![4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2646560.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2646561.png)

![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2646573.png)

![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2646575.png)